2-CYANO-3-(5-(3,4-DICHLOROPHENYL)-2-FURYL)ACRYLAMIDE
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Overview
Description
2-CYANO-3-(5-(3,4-DICHLOROPHENYL)-2-FURYL)ACRYLAMIDE is a versatile chemical compound with a unique structure that offers immense potential in various scientific research fields. This compound is characterized by the presence of a cyano group, a dichlorophenyl group, and a furyl group, making it a valuable building block in organic synthesis and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYANO-3-(5-(3,4-DICHLOROPHENYL)-2-FURYL)ACRYLAMIDE can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and economical methods. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods for large-scale production . This method is advantageous due to its simplicity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-CYANO-3-(5-(3,4-DICHLOROPHENYL)-2-FURYL)ACRYLAMIDE undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety can participate in condensation reactions with different reagents to form novel heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, where the cyano group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, aryl amines, and various catalysts. Reaction conditions may vary depending on the desired product, but typically involve moderate temperatures and solvent-free conditions .
Major Products Formed
The major products formed from these reactions are often heterocyclic compounds with potential biological activity. These products can be further utilized in drug development and other applications .
Scientific Research Applications
2-CYANO-3-(5-(3,4-DICHLOROPHENYL)-2-FURYL)ACRYLAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-CYANO-3-(5-(3,4-DICHLOROPHENYL)-2-FURYL)ACRYLAMIDE involves its interaction with specific molecular targets and pathways. The cyano group and other functional groups in the compound can form bonds with target molecules, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-CYANO-3-(3,4-DICHLOROPHENYL)-N-(2-(4-MORPHOLINYL)ETHYL)ACRYLAMIDE
- 2-CYANO-3-(3,4-DICHLOROPHENYL)-N-(1-PHENYLETHYL)ACRYLAMIDE
Uniqueness
Compared to similar compounds, 2-CYANO-3-(5-(3,4-DICHLOROPHENYL)-2-FURYL)ACRYLAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-11-3-1-8(6-12(11)16)13-4-2-10(20-13)5-9(7-17)14(18)19/h1-6H,(H2,18,19)/b9-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZPFRTVMUBECD-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=C(C#N)C(=O)N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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